1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone
Description
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a thioacetone substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the versatile applications of benzothiazole derivatives .
Properties
IUPAC Name |
1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJHKVWCDVONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407242 | |
| Record name | STK032378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532951-91-0 | |
| Record name | STK032378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioacetone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(6-Amino-1,3-benzothiazol-2-YL)thio]acetone.
Scientific Research Applications
Medicinal Chemistry
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone has been explored for its potential as an antimicrobial agent. Studies have shown that compounds containing benzothiazole moieties exhibit significant antibacterial and antifungal activities. The nitro group in the compound enhances its reactivity and biological activity, making it a candidate for further development in pharmaceuticals.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed promising results against various bacterial strains, highlighting the importance of substituents like nitro groups in enhancing efficacy .
Material Science
The compound's thioacetone functional group allows it to participate in various chemical reactions, making it useful in the synthesis of polymers and other materials. Its ability to form stable complexes with metals can be exploited in developing new materials with specific properties.
Data Table: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer or co-monomer in polymerization reactions. |
| Metal Complexation | Forms stable complexes with transition metals for catalysis or materials development. |
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a reagent in analytical methods such as spectrophotometry and chromatography. It can be used to detect and quantify specific analytes based on its reactivity and spectral properties.
Case Study : In a recent analytical study, the compound was utilized as a derivatizing agent for the detection of amino acids through HPLC, demonstrating its utility in enhancing the sensitivity and specificity of analytical assays .
Mechanism of Action
The mechanism of action of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in disease pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The substitution pattern on the benzothiazole ring significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- Nitro vs. Methoxy : The nitro group (electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in ’s derivative, leading to divergent electronic profiles. This affects reactivity in substitution reactions and binding affinity in biological targets.
- Thioacetone vs. Acetamide : The thioacetone group in the target compound introduces sulfur-based hydrophobicity and metabolic stability compared to the acetamide group in ’s compound, which participates in H-bonding interactions critical for crystal packing .
Functional Group Variations at the 2-Position
The nature of the substituent at the 2-position of benzothiazole influences applications:
Key Observations :
- Thioacetone vs. Styryl-Azide : The thioacetone group lacks the photoreactive azide functionality seen in ’s compound, limiting its use in click chemistry but enhancing stability under physiological conditions.
- Adamantyl vs. Thioacetone : The adamantyl group in ’s compound enhances rigidity and hydrophobic interactions, making it suitable for enzyme active-site binding, whereas the thioacetone group may improve membrane permeability .
Phenylthioacetone Derivatives
Replacing the benzothiazole core with substituted phenyl groups simplifies the structure but reduces bioactivity:
Key Observations :
- Benzothiazole vs. Phenyl : The benzothiazole core in the target compound provides a heterocyclic scaffold for π-π stacking and hydrogen bonding, absent in phenylthioacetones. This difference likely enhances biological target engagement .
- Physical Properties : Phenylthioacetones exhibit lower molecular weights and higher volatility (e.g., boiling point of 274.2°C for the chlorophenyl derivative vs. >300°C estimated for the benzothiazole analog) due to reduced molecular complexity .
Biological Activity
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 268.31 g/mol. Its physical properties include a predicted density of 1.49 g/cm³ and a boiling point around 440.4°C . The compound's structure features a thiazole ring fused with a benzene ring, which is characteristic of many biologically active compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones . This process can be optimized through various reaction conditions to improve yield and purity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal properties, making it a candidate for further drug development.
Anticancer Activity
The compound has been evaluated for its anticancer potential against several tumor cell lines. In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), it exhibited moderate to high cytotoxicity . The selective cytotoxicity against tumorigenic cells compared to normal cells suggests a promising therapeutic index for further exploration .
Enzyme Inhibition
This compound has also been studied for its role in inhibiting specific enzymes involved in disease pathways. Similar compounds have been reported to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives found that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against tested bacterial strains . This positions it as a potent antimicrobial agent worthy of further investigation.
Study 2: Anticancer Activity Assessment
In another study assessing the anticancer properties of benzothiazole derivatives, this compound was found to have an EC50 value ranging from 28 to 290 ng/mL against various cancer cell lines . These results highlight its potential as an anticancer agent.
Potential Applications
Given its diverse biological activities, this compound holds promise in multiple therapeutic areas:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs : Formulation of targeted therapies for specific cancer types.
- Anti-inflammatory Medications : Creation of drugs aimed at reducing inflammation through enzyme inhibition.
Q & A
Q. What are the established synthetic routes for 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone?
The compound can be synthesized via condensation reactions between 6-nitro-1,3-benzothiazole-2-thiol and α-haloketones. For example, refluxing 6-nitro-1,3-benzothiazole-2-thiol with α-chloroacetone in acetone using potassium carbonate (K₂CO₃) as a base yields the target compound. Reaction optimization typically involves monitoring by TLC and purification via recrystallization from ethanol or methanol .
Q. How is the compound structurally characterized in academic research?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm substitution patterns and regiochemistry. For instance, aromatic protons in the benzothiazole ring appear as doublets (δ 7.5–8.0 ppm), while the thioacetone methyl groups resonate near δ 2.1–2.5 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for the nitro group (1520–1350 cm) and thioketone (C=S, ~1250 cm) validate functional groups .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S bond: ~1.75 Å) and intermolecular interactions like hydrogen bonds (N–H⋯N, ~2.8 Å) .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits inhibitory activity against low-molecular-weight protein tyrosine phosphatase (LMWPTP), with a reported value of ~1.00 μM. Biological assays involve incubating the compound with recombinant LMWPTP and measuring residual enzyme activity using p-nitrophenyl phosphate (pNPP) as a substrate. Dose-response curves (0–50 μM) are analyzed to determine IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
Discrepancies in NMR or IR data can arise from solvent effects, tautomerism, or crystallographic packing. To address this:
- Perform solvent-dependent NMR studies (e.g., DMSO-d vs. CDCl) to assess conformational flexibility.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental results.
- Validate via cross-technique analysis (e.g., combining X-ray crystallography with solid-state IR) to confirm structural assignments .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., LMWPTP). For example, the nitro group may form hydrogen bonds with Arg in the enzyme’s active site .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to identify critical binding residues .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like Hammett constants (σ) for the nitro group to correlate electronic effects with inhibitory potency .
Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures to grow single crystals via slow evaporation.
- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) enhances crystal quality.
- Additive Use : Introduce trace acetic acid or hexane to induce nucleation.
- Refinement Tools : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) refine structures, with R-factors < 0.05 indicating high accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
